3-Tert-butyl-5-iodosalicylaldehyde
Overview
Description
3-Tert-butyl-5-iodosalicylaldehyde is a chemical compound with the molecular formula C11H13IO2 and a molecular weight of 304.12400 . It is also known by other names such as 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-5-iodosalicylaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
3-Tert-butyl-5-iodosalicylaldehyde has a density of 1.615±0.06 g/cm3 (Predicted), a boiling point of 302.4±42.0 °C (Predicted), and a melting point of 43-44℃ . It does not have a specified flash point .Scientific Research Applications
Synthesis of Complex Chemical Compounds
3-Tert-butyl-5-iodosalicylaldehyde is utilized in the synthesis of complex chemical compounds. For example, a study demonstrated the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides. This process involved a biosynthesis reaction system in organic solvents, enhancing the yield and enantiomeric excess of the product (Liu et al., 2018).
Macrocyclic Compound Formation
The compound plays a role in forming macrocyclic compounds, as observed in a study where the simple condensation reaction of 3,5-di-tert-butyl salicylaldehyde and 3-aminophenylboronic acid led to a trimeric macrocyclic compound. This molecule was analyzed for its potential to include small organic molecules using NMR spectroscopy and X-ray crystallography (Barba et al., 2004).
Analytical Studies
In another research, the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of a similar compound, 3,5 di tert butyl 4 hydroxy benzoic acid, was conducted. This study involved quantum chemical calculations and spectroscopic analyses to understand the molecular properties and interactions of the compound (Mathammal et al., 2016).
Photophysical Properties Research
The photophysical properties of certain derivatives were investigated, which can be relevant for applications like dye-sensitized solar cells. For example, a study explored the condensation of derivatives with other compounds to form metallosalophen complexes, which were then used as photosensitizers in solar cell applications. The addition of certain acids as co-adsorbents was found to enhance the performance of these cells (Zhang et al., 2020).
Mechanism of Action
Mode of Action
It’s possible that the iodine atom in the compound could play a role in its interaction with its targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVEYVFTZFSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476241 | |
Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-iodosalicylaldehyde | |
CAS RN |
83816-59-5 | |
Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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